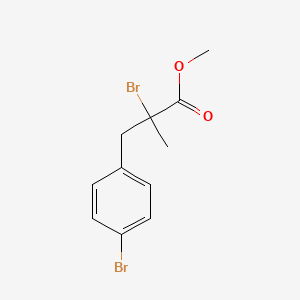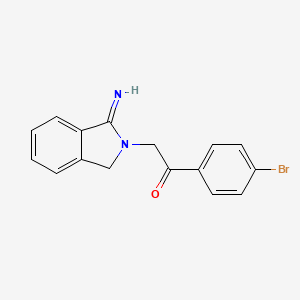![molecular formula C27H29N3O6 B12131399 4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131399.png)
4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as hydroxy, methoxy, and morpholinyl, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a suitable cyclic ketone or lactone under basic conditions.
Functional Group Introduction: The hydroxy, methoxy, and morpholinyl groups are introduced through nucleophilic substitution or addition reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholinyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry or biological studies.
Scientific Research Applications
4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s potential biological activity can be explored in various assays to understand its mechanism of action and therapeutic potential.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in the active site of enzymes, while the morpholinyl group can enhance the compound’s solubility and bioavailability. The spiro structure provides rigidity, which can improve binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the spiro structure.
4-hydroxy-3-methylbenzaldehyde: Another related compound with a hydroxy and methyl group but without the complex spiro structure.
4-hydroxy-3-methoxybenzonitrile: Contains similar functional groups but with a nitrile group instead of the spiro structure.
Uniqueness
The uniqueness of 4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its spiro structure, which imparts rigidity and specific three-dimensional conformation. This structural feature can enhance its binding affinity and selectivity for molecular targets, making it a valuable compound for drug development and materials science.
Properties
Molecular Formula |
C27H29N3O6 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4'E)-4'-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29N3O6/c1-17-16-18(8-9-21(17)35-3)23(31)22-24(32)25(33)30(11-10-29-12-14-36-15-13-29)27(22)19-6-4-5-7-20(19)28(2)26(27)34/h4-9,16,31H,10-15H2,1-3H3/b23-22- |
InChI Key |
KFWQAQVQDKHZGV-FCQUAONHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCN5CCOCC5)/O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCN5CCOCC5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12131341.png)
![2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131342.png)
![2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimid in-4-one](/img/structure/B12131345.png)
![3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12131353.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131363.png)
![5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene](/img/structure/B12131376.png)

![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12131383.png)

![5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131393.png)
![2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131397.png)
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12131411.png)
